3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 667912-92-7
Cat. No.: VC21507890
Molecular Formula: C21H20ClN3O3S2
Molecular Weight: 462g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667912-92-7 |
|---|---|
| Molecular Formula | C21H20ClN3O3S2 |
| Molecular Weight | 462g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H20ClN3O3S2/c1-2-7-25-20(27)18-15(14-5-3-4-6-16(14)22)12-29-19(18)23-21(25)30-13-17(26)24-8-10-28-11-9-24/h2-6,12H,1,7-11,13H2 |
| Standard InChI Key | YMQAKTYGVDSGGQ-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl |
| Canonical SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound with considerable structural complexity. The molecule contains a thieno[2,3-d]pyrimidine core that serves as a fundamental scaffold for numerous bioactive compounds. This core structure bears similarity to other important medicinal compounds, including psoralen derivatives, which suggests potential for similar biological activities .
The compound is characterized by several key molecular identifiers and structural features as detailed below:
Molecular Identification Data
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS No. | 667912-92-7 |
| Molecular Formula | C₂₁H₂₀ClN₃O₃S₂ |
| Molecular Weight | 462 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChIKey | YMQAKTYGVDSGGQ-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl |
The compound contains several distinct functional groups including an allyl group, a 2-chlorophenyl substituent, a morpholino-containing amide moiety, and a thieno[2,3-d]pyrimidinone core structure. This unique combination of structural elements contributes to its potential pharmacological properties and synthetic versatility.
Structural Features
The molecular structure reveals several key characteristics:
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A thieno[2,3-d]pyrimidine heterocyclic core system
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A 2-chlorophenyl group at position 5 of the thieno moiety
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An allyl substituent at the N3 position of the pyrimidine ring
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A 2-morpholino-2-oxoethyl thioether linkage at position 2
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A pyrimidin-4(3H)-one functionality
This arrangement of functional groups creates a three-dimensional structure with specific electronic and steric properties that influence the compound's biological interactions.
Spectroscopic Characterization
Spectroscopic analysis provides essential information about the structural properties of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one. While specific spectral data for this exact compound is limited in the available literature, related thieno[2,3-d]pyrimidin-4-one derivatives have been characterized using various spectroscopic techniques.
Infrared Spectroscopy
Infrared spectral analysis of thieno[2,3-d]pyrimidin-4-one compounds typically reveals characteristic absorption bands. For related structures, the following bands are commonly observed:
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C-H stretching modes in the region of 3110-2863 cm⁻¹
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C-H in-plane bending vibrational modes at approximately 1138, 1076, and 1016 cm⁻¹
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N-H stretching modes around 3412 and 3382 cm⁻¹
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N-H in-plane bending vibration at approximately 1220 cm⁻¹
Electronic Spectral Properties
Electronic absorption spectroscopy provides information about the electronic transitions in thieno[2,3-d]pyrimidin-4-one derivatives. These compounds typically exhibit characteristic absorption maxima in UV-visible regions when measured in solvents such as ethanol or DMF .
Biological Activities and Applications
The thieno[2,3-d]pyrimidin-4(3H)-one class of compounds, to which 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one belongs, exhibits diverse biological activities. While specific data for our target compound is limited, research on structurally similar compounds provides valuable insights into its potential applications.
Anticancer Activity
Thieno[2,3-d]pyrimidin-4-one derivatives have shown promising anticancer activities through various mechanisms:
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Some derivatives act as cyclin-dependent kinase 4 (CDK4) inhibitors, potentially regulating cell cycle progression
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Three-dimensional quantitative structure-activity relationship (3D-QSAR) and three-dimensional quantitative structure-selectivity relationship (3D-QSSR) models have provided insights into structural features that enhance activity and selectivity against CDK4
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Bulky groups at specific positions (R1) may enhance CDK4 inhibitory activity, while bulky groups at other positions (R3) may have opposing effects
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Appropriate incorporation of bulky electropositive groups at certain positions (R4) can potentially improve both potency and selectivity for CDK4
Structure-Activity Relationships
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is significantly influenced by their structural features. Key insights from structure-activity relationship studies include:
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The nature and position of substituents on the thieno[2,3-d]pyrimidine core significantly affect biological activity
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The presence of a 2-chlorophenyl group at position 5 may contribute to specific interactions with biological targets
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The 2-morpholino-2-oxoethyl thioether moiety at position 2 could influence solubility, bioavailability, and target binding
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The allyl group at the N3 position may affect the compound's lipophilicity and membrane permeability
Current Research and Future Perspectives
Recent Developments
Recent research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has expanded our understanding of their potential applications:
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Development of new sulfonamides derived from related compounds with enhanced potency compared to established agents
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Synthesis of novel amide derivatives of tricyclic thieno[2,3-d]pyrimidin-4(3H)-one with promising biological activities
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Incorporation of these compounds into diversity-oriented synthesis strategies to generate libraries of potential therapeutic agents
Computational Studies
Computational approaches have been applied to study thieno[2,3-d]pyrimidin-4-one derivatives:
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3D-QSAR models have been developed with good predictive ability (q²=0.724, r²=0.965, r²pred=0.945)
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3D-QSSR models have shown robust predictive performance (q²=0.742, r²=0.923, r²pred=0.863)
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Contour maps with good compatibility to active binding sites have provided insights into important structural features for enhancing activity and selectivity
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These computational models offer valuable guidance for drug design strategies aimed at developing potent and selective inhibitors
Future Research Directions
Future research on 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one and related compounds may focus on:
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Detailed structure-activity relationship studies to optimize biological activity
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Investigation of specific molecular targets and mechanisms of action
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Development of improved synthetic routes for scalable production
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Exploration of potential therapeutic applications beyond current areas of interest
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Clinical studies to evaluate safety and efficacy in relevant disease models
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